molecular formula C19H26N2O4 B14031944 (4AR,8AR)-Tert-butyl 4-benzyl-3-oxohexahydro-2H-pyrido[4,3-B][1,4]oxazine-6(7H)-carboxylate

(4AR,8AR)-Tert-butyl 4-benzyl-3-oxohexahydro-2H-pyrido[4,3-B][1,4]oxazine-6(7H)-carboxylate

Cat. No.: B14031944
M. Wt: 346.4 g/mol
InChI Key: PPIJXWOOHZITFE-UHFFFAOYSA-N
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Description

(4AR,8AR)-Tert-butyl 4-benzyl-3-oxohexahydro-2H-pyrido[4,3-B][1,4]oxazine-6(7H)-carboxylate is a complex organic compound that belongs to the class of oxazines. This compound is characterized by its unique hexahydro-2H-pyrido[4,3-B][1,4]oxazine ring structure, which is fused with a benzyl group and a tert-butyl ester. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4AR,8AR)-Tert-butyl 4-benzyl-3-oxohexahydro-2H-pyrido[4,3-B][1,4]oxazine-6(7H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a benzylamine derivative with a suitable diketone, followed by cyclization to form the oxazine ring. The final step often involves esterification with tert-butyl chloroformate to introduce the tert-butyl ester group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of catalysts and specific reaction conditions, such as temperature and pressure, would be carefully controlled to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(4AR,8AR)-Tert-butyl 4-benzyl-3-oxohexahydro-2H-pyrido[4,3-B][1,4]oxazine-6(7H)-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxazine ring to other ring structures.

    Substitution: The benzyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(4AR,8AR)-Tert-butyl 4-benzyl-3-oxohexahydro-2H-pyrido[4,3-B][1,4]oxazine-6(7H)-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of (4AR,8AR)-Tert-butyl 4-benzyl-3-oxohexahydro-2H-pyrido[4,3-B][1,4]oxazine-6(7H)-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    (4aR,8aR)-Octahydro-2H-pyrido[4,3-b][1,4]oxazine: A structurally similar compound with different functional groups.

    (4aR,7aR)-4-Benzyl-octahydropyrrolo[3,4-b][1,4]oxazine: Another related compound with a pyrrolo ring instead of a pyrido ring.

    rel-(+)-(4aR,8aR)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one hydrochloride: A hydrochloride salt of a similar oxazine derivative.

Uniqueness

The uniqueness of (4AR,8AR)-Tert-butyl 4-benzyl-3-oxohexahydro-2H-pyrido[4,3-B][1,4]oxazine-6(7H)-carboxylate lies in its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H26N2O4

Molecular Weight

346.4 g/mol

IUPAC Name

tert-butyl 4-benzyl-3-oxo-5,7,8,8a-tetrahydro-4aH-pyrido[4,3-b][1,4]oxazine-6-carboxylate

InChI

InChI=1S/C19H26N2O4/c1-19(2,3)25-18(23)20-10-9-16-15(12-20)21(17(22)13-24-16)11-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3

InChI Key

PPIJXWOOHZITFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)N(C(=O)CO2)CC3=CC=CC=C3

Origin of Product

United States

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